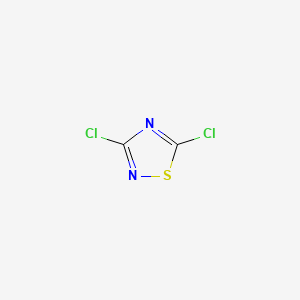

3,5-Dichloro-1,2,4-thiadiazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-dichloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2S/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHPOVLEQUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369347 | |

| Record name | 3,5-dichloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2254-88-8 | |

| Record name | 3,5-dichloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dichloro-1,2,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a key synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, substituted with chlorine atoms at the 3 and 5 positions. The presence of two reactive chlorine atoms makes it a versatile precursor for the synthesis of a wide range of functionalized 1,2,4-thiadiazole derivatives. These derivatives have garnered significant interest due to their diverse biological activities, serving as scaffolds in the development of novel therapeutic agents. This guide focuses on a reproducible synthesis route, enabling researchers to access this important chemical entity.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the oxidative cyclization of a dithioimidocarbonate derivative. This method provides a reliable means of constructing the 1,2,4-thiadiazole ring system with the desired chloro-substituents.

A key reaction in the synthesis of related 3-chloro-5-substituted-1,2,4-thiadiazoles starts from dipotassium cyanodithioimidocarbonate. This is first alkylated and then undergoes oxidative cyclization with sulfuryl chloride. For the synthesis of the 3,5-dichloro derivative, a similar strategy employing a suitable chlorinated precursor is inferred as a viable pathway.

Below is a diagram illustrating the logical flow of this synthetic approach.

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature, a reliable method can be adapted from the synthesis of analogous 3-chloro-5-substituted-1,2,4-thiadiazoles. The following protocol is a proposed adaptation based on established chemical principles for this class of compounds.

Step 1: Preparation of a Suitable Precursor (Hypothetical)

The synthesis would likely begin with a precursor that can provide the N-C-N backbone and has functionalities that can be converted to or are already chlorine atoms. A plausible starting material would be a derivative of cyanodithioimidocarbonate where the subsequent cyclization and chlorination can lead to the desired product.

Step 2: Oxidative Cyclization and Chlorination

The precursor from Step 1 would then undergo an oxidative cyclization. Sulfuryl chloride (SO₂Cl₂) is a common reagent for such transformations, acting as both an oxidizing and chlorinating agent.

Illustrative Experimental Procedure:

A solution of the precursor in a suitable inert solvent (e.g., chloroform) is cooled to 0°C. Sulfuryl chloride is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, a comprehensive table of quantitative data from multiple sources cannot be provided. However, for the synthesis of analogous 3-chloro-5-alkylsufanyl-1,2,4-thiadiazoles, yields are reported to be in the range of 43-78%. It is anticipated that a well-optimized synthesis of the 3,5-dichloro derivative would achieve yields in a similar range.

| Parameter | Expected Value |

| Yield | 40-80% |

| Purity | >95% (after purification) |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0°C to room temperature |

Experimental Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a plausible and robust synthetic pathway to this compound, a crucial building block for further chemical exploration. While a specific, detailed protocol from a primary literature source remains elusive, the provided information, based on the synthesis of structurally related compounds, offers a strong foundation for researchers to develop a successful synthetic procedure. The versatility of this compound in subsequent reactions, such as Suzuki-Miyaura coupling, underscores its importance in the generation of diverse molecular libraries for drug discovery and materials science applications.[1] Further investigation and optimization of the proposed synthetic route are encouraged to establish a definitive and high-yielding protocol.

References

A Technical Guide to the Spectroscopic Data of 3,5-Dichloro-1,2,4-thiadiazole

Introduction

3,5-Dichloro-1,2,4-thiadiazole is a heterocyclic compound with the chemical formula C₂Cl₂N₂S. As a member of the thiadiazole family, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel agrochemicals and pharmaceutical agents. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and the analysis of reaction pathways involving this moiety. This technical guide provides a summary of the available spectroscopic data for this compound and outlines general experimental protocols for acquiring such data.

It is important to note that while the existence of various spectroscopic data for this compound is indicated in several chemical databases and supplier websites, detailed, publicly accessible quantitative data and specific experimental protocols are scarce.[1][2][3] Much of the readily available detailed spectroscopic information pertains to its isomer, 3,4-dichloro-1,2,5-thiadiazole, and care must be taken not to confuse the two.[4][5][6][7][8][9][10]

Spectroscopic Data Summary

The following tables summarize the types of spectroscopic data that have been reported for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹³C | Data not publicly available[1] | ||||

| ¹⁵N | Data not publicly available |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data not publicly available[1] |

Table 3: Mass Spectrometry (MS) Data

| Ionization Method | m/z | Relative Intensity (%) | Fragmentation Ion |

| Data not publicly available[1] |

Table 4: Raman Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data not publicly available[1] |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| Data not publicly available |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following sections describe generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹³C NMR spectra of a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-50 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and does not have overlapping signals with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom. Key parameters to set include the number of scans, relaxation delay, and spectral width. Due to the low natural abundance of ¹³C, a larger number of scans is often required compared to ¹H NMR.[11]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to a known standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

To obtain an IR spectrum, the following general procedure can be used:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

A general protocol for mass spectrometric analysis is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used, where the sample is first dissolved in a suitable solvent.

-

Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI), which is a hard ionization technique that often leads to extensive fragmentation, and softer ionization techniques like ESI or Chemical Ionization (CI) that typically leave the molecular ion intact.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or purified chemical compound.

References

- 1. This compound(2254-88-8) 13C NMR [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 3,4-Dichloro-1,2,5-thiadiazole | C2Cl2N2S | CID 79804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-ジクロロ-1,2,5-チアジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 9. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to 3,5-Dichloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-1,2,4-thiadiazole is a five-membered heterocyclic compound belonging to the 1,2,4-thiadiazole class of molecules. The 1,2,4-thiadiazole scaffold is of significant interest in medicinal and agricultural chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] These scaffolds are recognized for their chemical stability and their role as pharmacophores in drug design, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] This document provides a technical overview of this compound, including its chemical identity, physicochemical properties, and a general synthesis methodology for the 1,2,4-thiadiazole core, acknowledging the limited publicly available data for this specific dichlorinated isomer.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 2254-88-8[6]

-

Molecular Formula: C₂Cl₂N₂S[6]

-

Molecular Weight: 155.01 g/mol [6]

-

Chemical Structure:

(Canonical SMILES: C1(=NSC(=N1)Cl)Cl)

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse and shows some variation across different suppliers and databases. The following table summarizes the available information.

| Property | Value | Source(s) |

| Physical Form | Clear colorless to slightly yellow liquid | [7] |

| Melting Point | -4 °C | [7] |

| Boiling Point | 165-167 °C | [7] |

| Density | 1.729 g/cm³ (estimate) | [7] |

| Refractive Index | 1.558 - 1.560 | [7] |

| pKa | -3.72 ± 0.10 (Predicted) | [7] |

General Applications of the 1,2,4-Thiadiazole Scaffold

While specific biological pathways for this compound are not documented, the core 1,2,4-thiadiazole ring is a privileged structure in drug discovery and agrochemistry.[1][8] Derivatives have been developed for a multitude of therapeutic areas.

Caption: Logical diagram of 1,2,4-thiadiazole scaffold applications.

Experimental Protocols: General Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles

Protocol: One-Pot, Two-Step Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles from Primary Amides.[11]

This protocol is presented as a representative method for the construction of the 1,2,4-thiadiazole core.

-

Reaction Setup: In a round-bottom flask, add the primary amide (1.0 mmol), Lawesson's reagent (0.6 mmol), and tert-butyl hydrogen peroxide (TBHP, 70% in water, 1.5 mmol).

-

Reaction Conditions: The reaction mixture is stirred at 80 °C under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.

-

Add ethyl acetate (20 mL) and water (20 mL) to the flask.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3,5-disubstituted-1,2,4-thiadiazole.

Experimental Workflow Visualization

The following diagram illustrates the general one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from primary amides.

Caption: General workflow for one-pot thiadiazole synthesis.

References

- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 2254-88-8 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Stability of 3,4-Dichloro-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 3,4-dichloro-1,2,5-thiadiazole (C₂Cl₂N₂S), a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its stability profile is critical for optimizing storage conditions, handling procedures, and synthetic applications.

Physical Properties

3,4-Dichloro-1,2,5-thiadiazole is a colorless to pale yellow liquid at standard temperature and pressure.[3] Its physical state can be confusing as some suppliers provide a melting point, suggesting it can exist as a solid, potentially due to polymorphism or the presence of impurities. It is characterized by a high density and a boiling point of 158 °C at atmospheric pressure.[3] The compound is generally stable under ambient, anhydrous conditions.[2]

Table 1: Physical Properties of 3,4-Dichloro-1,2,5-thiadiazole

| Property | Value | Reference(s) |

| CAS Number | 5728-20-1 | [4] |

| Molecular Formula | C₂Cl₂N₂S | [4] |

| Molar Mass | 155.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.648 g/cm³ at 25 °C | [3] |

| Boiling Point | 158 °C (at 760 mmHg) | [3] |

| Refractive Index | n20/D 1.561 | - |

| Solubility | Sparingly soluble in water | - |

Chemical Stability and Degradation Pathways

The chemical stability of 3,4-dichloro-1,2,5-thiadiazole is largely dictated by the reactivity of its carbon-chlorine bonds and the integrity of the thiadiazole ring. While the aromatic nature of the 1,2,5-thiadiazole ring imparts considerable thermal stability (the parent ring is stable up to 220 °C), the electron-withdrawing nature of the nitrogen and sulfur atoms makes the chlorinated carbon atoms highly susceptible to nucleophilic attack.[5][6]

Hydrolytic Stability

Photostability

Photochemical degradation is a potential instability pathway. For similar compounds like 3,4-diphenyl-1,2,5-thiadiazole, slow photochemical degradation has been observed.[5] For the dichloro- derivative, photodissociation may involve the elimination of molecular chlorine and subsequent ring isomerization.[7] Direct exposure to high-intensity UV light should be avoided.

Thermal Stability

The 1,2,5-thiadiazole ring is thermally robust.[5] However, at elevated temperatures, decomposition can occur. A patent from 1963 notes that the compound has no flash or fire point and will not support combustion at its atmospheric boiling point.[8] Thermal analysis (TGA/DSC) would be required to determine the precise onset of decomposition and identify volatile decomposition products.

Reactivity with Nucleophiles

The most significant aspect of the chemical instability of 3,4-dichloro-1,2,5-thiadiazole is its reactivity toward nucleophiles. The chlorine atoms are readily displaced by a wide range of nucleophiles (e.g., ammonia, amines, alkoxides, thiols), making it a versatile synthetic building block.[3][9] This reactivity, however, also represents a primary degradation pathway if the compound comes into contact with nucleophilic reagents or solvents.

Caption: Nucleophilic substitution on the dichlorothiadiazole core.

Ring-Opening Reactions

Under the influence of strong, non-nucleophilic bases such as metal amides (e.g., lithium hexamethyldisilazide, LiHMDS), the thiadiazole ring can undergo cleavage.[7] This reaction proceeds via nucleophilic attack at the sulfur atom, leading to a stabilized ring-opened intermediate that can be trapped by various electrophiles.[7] This represents a significant degradation pathway in the presence of strong bases.

Caption: Ring-opening of dichlorothiadiazole via strong base.

Experimental Protocols

Detailed, validated stability studies for 3,4-dichloro-1,2,5-thiadiazole are not widely published. The following protocols are based on established ICH guidelines (Q1A(R2)) for forced degradation studies and common practices for the analysis of halogenated heterocyclic compounds.[10][11][12] They serve as a robust starting point for in-house validation.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of 3,4-dichloro-1,2,5-thiadiazole under various stress conditions. The target degradation is typically 5-20%.[10][12]

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole (test sample)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Calibrated pH meter, HPLC system with UV detector, photostability chamber, and oven.

Procedure:

-

Sample Preparation: Prepare a stock solution of the test sample in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Keep at 60 °C for 24 hours.

-

If no degradation is observed, repeat with 1 M HCl.

-

Cool, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 8 hours.

-

If no degradation is observed, repeat at 60 °C.

-

Cool, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid (or neat liquid) sample in an oven at 80 °C for 48 hours.

-

Also, store a solution sample (1 mg/mL in acetonitrile) under the same conditions.

-

Cool and dilute as necessary for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare samples for HPLC analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Caption: Workflow for conducting forced degradation studies.

Protocol: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3,4-dichloro-1,2,5-thiadiazole from its potential impurities and degradation products.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile:Water (50:50 v/v) |

Method Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Demonstrate that degradation products and impurities do not interfere with the main analyte peak using forced degradation samples.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).

-

Accuracy: Determine the recovery of the analyte spiked into a placebo or sample matrix.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) of the results.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Summary and Recommendations

-

Physical Stability: 3,4-Dichloro-1,2,5-thiadiazole is a liquid that should be stored under ambient, anhydrous conditions.

-

Chemical Instability: The primary routes of chemical instability are nucleophilic substitution and base-catalyzed ring-opening. It is also potentially susceptible to hydrolysis and photolysis.

-

Handling and Storage: The compound should be stored in tightly sealed containers, protected from moisture, light, and high temperatures. Contact with strong bases, acids, and nucleophilic solvents should be avoided during storage and handling.

-

Analytical Monitoring: A stability-indicating HPLC method, as outlined in this guide, should be validated and employed to monitor the purity of the material over time and to analyze its fate in chemical reactions. Forced degradation studies are essential for validating such a method and understanding potential degradation pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dichloro-1,2,5-thiadiazole | C2Cl2N2S | CID 79804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. isres.org [isres.org]

- 7. researchgate.net [researchgate.net]

- 8. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 9. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmadekho.com [pharmadekho.com]

Reactivity of 3,5-Dichloro-1,2,4-thiadiazole with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-1,2,4-thiadiazole is a versatile heterocyclic compound characterized by a highly electrophilic carbon framework, making it an important building block in medicinal chemistry and materials science. The two chlorine atoms attached to the thiadiazole ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including carbon, oxygen, and sulfur-based reagents. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

The 1,2,4-thiadiazole ring is a significant pharmacophore found in numerous biologically active compounds.[1] The substitution pattern on this heterocyclic core plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting molecules. This compound serves as a key intermediate, offering two reactive sites for sequential or simultaneous functionalization. The electron-withdrawing nature of the two nitrogen atoms and the sulfur atom in the ring enhances the electrophilicity of the carbon atoms at positions 3 and 5, making the attached chlorine atoms good leaving groups in nucleophilic substitution reactions.[2] This reactivity allows for the synthesis of diverse libraries of 3,5-disubstituted-1,2,4-thiadiazole derivatives.

Nucleophilic Substitution Reactions

The chlorine atoms on this compound can be displaced by a variety of nucleophiles. The substitution can be controlled to achieve either mono- or di-substitution by carefully selecting the reaction conditions.

Reaction with Carbon Nucleophiles (Suzuki-Miyaura Coupling)

Palladium-catalyzed Suzuki-Miyaura coupling reactions have been successfully employed to introduce aryl groups at the 3 and 5 positions of the thiadiazole ring. The reaction conditions can be tuned to selectively yield either mono- or diarylated products.[1]

-

Mono-arylation: Reaction with an arylboronic acid at room temperature typically results in the substitution of a single chlorine atom, yielding 5-aryl-3-chloro-1,2,4-thiadiazoles.[1]

-

Di-arylation: At higher temperatures, such as refluxing toluene, both chlorine atoms are substituted, leading to the formation of 3,5-diaryl-1,2,4-thiadiazoles.[1] Sequential coupling reactions with different arylboronic acids can be used to synthesize 3,5-diaryl-1,2,4-thiadiazoles with non-identical aryl groups.[1]

Table 1: Suzuki-Miyaura Coupling Reactions of this compound with Arylboronic Acids [1]

| Product | Arylboronic Acid | Reaction Conditions | Yield (%) |

| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, Room Temperature, 24 h | 5 |

| 3,5-Bis(3-cyanophenyl)-1,2,4-thiadiazole | 3-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, Reflux, 24 h | 59 |

| 3,5-Bis(2-cyanopyrid-5-yl)-1,2,4-thiadiazole | 2-Cyanopyrid-5-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, Reflux, 24 h | 59 |

| 3,5-Bis(4-cyano-2-methylphenyl)-1,2,4-thiadiazole | 4-Cyano-2-methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, Reflux, 24 h | 58 |

Reaction with Oxygen Nucleophiles

Alkoxides, such as methoxide, can displace the chlorine atoms on the 1,2,4-thiadiazole ring. This reaction provides a route to alkoxy-substituted thiadiazoles. For instance, 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole reacts with potassium carbonate in methanol at reflux to yield 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole.[1]

Table 2: Reaction of a Substituted 3-Chloro-1,2,4-thiadiazole with an Oxygen Nucleophile [1]

| Starting Material | Nucleophile/Base | Solvent | Reaction Conditions | Product | Yield (%) |

| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | K₂CO₃ | MeOH | Reflux, 24 h | 3-Methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 95 |

Reaction with Sulfur Nucleophiles

While direct experimental data for the reaction of this compound with thiols is not extensively documented in the provided literature, the high reactivity of related 3-chloro-5-substituted-1,2,4-thiadiazoles with thiols suggests a similar reactivity pattern.[3][4] Specifically, 3-chloro-1,2,4-thiadiazoles bearing sulfonyl and sulfinyl groups at the 5-position exhibit outstanding reactivity towards thiols in aqueous solutions, reacting more specifically and faster than commonly used thiol-modifying agents like N-ethylmaleimide.[3][4] This suggests that this compound would readily react with thiol nucleophiles to form thioether derivatives. The reaction likely proceeds via a nucleophilic aromatic substitution mechanism.

Reaction with Nitrogen Nucleophiles

Analogous heterocyclic systems, such as 3,4-dichloro-1,2,5-thiadiazole, readily react with nitrogen nucleophiles like ammonia to displace the chlorine atoms.[5] It is highly probable that this compound would exhibit similar reactivity with amines and other nitrogen nucleophiles to yield amino-substituted 1,2,4-thiadiazole derivatives.

Experimental Protocols

General Procedure for Mono-arylation via Suzuki-Miyaura Coupling[1]

A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a toluene/H₂O mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Di-arylation via Suzuki-Miyaura Coupling[1]

A mixture of this compound (1.0 eq), the corresponding arylboronic acid (2.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (4.0 eq) in toluene is heated at reflux for 24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and evaporated. The residue is purified by column chromatography on silica gel.

Procedure for Methoxylation of 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole[1]

To a stirred solution of 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole (1.0 eq) in methanol, K₂CO₃ (2.0 eq) is added. The reaction mixture is heated at reflux for 24 hours. The solvent is evaporated under reduced pressure, and the residual solid is purified by column chromatography on silica gel.

Visualizations

Caption: Suzuki-Miyaura coupling pathways of this compound.

Caption: Overview of nucleophilic substitution reactions.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic substitution reactions. The ability to selectively replace one or both chlorine atoms with a variety of nucleophiles makes it an invaluable tool for the synthesis of novel 1,2,4-thiadiazole derivatives. The methodologies outlined in this guide, particularly the well-established Suzuki-Miyaura coupling, provide robust pathways for the creation of compound libraries for applications in drug discovery and materials science. Further exploration of its reactions with a broader range of sulfur and nitrogen nucleophiles is warranted to fully exploit the synthetic potential of this heterocyclic scaffold.

References

- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Core Characterization of 3,5-Dichloro-1,2,4-thiadiazole (CAS 2254-88-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic characterization of 3,5-Dichloro-1,2,4-thiadiazole (CAS 2254-88-8). It includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and available spectroscopic data. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery involving this heterocyclic compound.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₂Cl₂N₂S.[1] It is a stable solid at room temperature under normal storage conditions.[2] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₂N₂S | [1] |

| Molecular Weight | 155.01 g/mol | [1] |

| CAS Number | 2254-88-8 | [1] |

| Boiling Point | 165-167 °C | [3] |

| Density | 1.729 g/cm³ (estimate) | [3] |

| Refractive Index (n20/D) | 1.558-1.56 | [3] |

| pKa | -3.72 ± 0.10 (Predicted) | [3] |

| LogP | 2.37 | [2] |

Synthesis

A patented method for a related compound, 3,4-dichloro-1,2,5-thiadiazole, provides a potential starting point for developing a synthesis protocol for the 1,2,4-isomer.

Experimental Protocol: Synthesis of 3,4-dichloro-1,2,5-thiadiazole (Illustrative)

This protocol is for a related isomer and should be adapted and optimized for the synthesis of this compound.

Materials:

-

Aminoacetonitrile bisulfate

-

Sulfur dichloride

-

Chlorine gas

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Magnesium sulfate

-

Ice water

Procedure:

-

Pass chlorine gas into a mixture of sulfur dichloride and dimethylformamide at 0°C for 15 minutes.[6]

-

Continue the addition of chlorine gas while adding aminoacetonitrile bisulfate over a 30-minute period.[6]

-

Pour the reaction mixture into ice water.[6]

-

Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107°C.[6]

-

Extract the distillate, consisting of water and 3,4-dichloro-1,2,5-thiadiazole, with petroleum ether.[6]

-

Combine the petroleum ether extracts, wash with water, and dry over magnesium sulfate.[6]

-

Distill the ether solution to remove the solvent, followed by distillation of the product at 101-102°C (122 mm).[6]

Logical Workflow for Synthesis:

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H NMR data for this compound is not available due to the absence of protons in its structure, ¹³C NMR spectroscopy is a key analytical technique.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is expected to show signals corresponding to the two carbon atoms of the thiadiazole ring. The chemical shifts of these carbons are influenced by the electronegative chlorine and nitrogen atoms.

-

For related 3,4-disubstituted-1,2,4-thiadiazole-5-ones, the C=N carbon chemical shifts have been reported and show good correlation with Hammett constants, indicating that the electronic environment of the ring is sensitive to substitution.[7]

A commercial supplier provides access to the ¹³C NMR spectrum of this compound.[8]

Infrared (IR) Spectroscopy

Theoretical and experimental FT-IR investigations have been conducted on the related isomer, 3,4-dichloro-1,2,5-thiadiazole, providing insights into the vibrational modes of the dichlorothiadiazole ring system.[9] These studies, supported by DFT calculations, help in assigning the characteristic vibrational frequencies.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) would correspond to the molecular weight of 155.01 g/mol .

-

Fragmentation may involve the loss of chlorine atoms, cleavage of the thiadiazole ring, and elimination of nitrogen or sulfur-containing fragments.

-

A detailed mass spectral fragmentation study of related pyrimidine and thiazole derivatives shows characteristic losses of functional groups followed by the decomposition of the heterocyclic rings.[10]

A commercial database indicates the availability of mass spectrometry data for this compound.[8]

Experimental Workflow for Characterization:

Biological Activity

The biological activities of thiadiazole derivatives are extensive and well-documented. The 1,3,4-thiadiazole scaffold, in particular, is a component of various compounds with anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[11][12] The biological significance of this ring system is partly attributed to its role as a bioisostere of pyrimidine, allowing it to potentially interfere with DNA replication processes.[11]

However, specific studies on the biological activity and potential signaling pathway involvement of this compound are limited in the public domain. Computational studies on the related 3,4-dichloro-1,2,5-thiadiazole suggest that it has the potential to be biologically active based on in silico screening against various protein targets.[9]

Given the reactivity of the chloro-substituents, this compound could serve as a versatile intermediate for the synthesis of novel, biologically active molecules. Further research is warranted to explore its pharmacological profile.

Safety and Handling

This compound is listed as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[2] The compound is stable at room temperature in a closed container under normal storage conditions but is incompatible with strong oxidizing agents and strong bases.[2]

Conclusion

This compound is a halogenated heterocyclic compound with potential applications as a building block in synthetic chemistry. This guide has summarized its core physicochemical properties and provided an illustrative synthesis protocol. While detailed experimental spectroscopic and biological data are not extensively available in the public domain, the information presented here serves as a valuable starting point for researchers. Further investigation into its reactivity, spectroscopic characteristics, and biological activities is encouraged to fully elucidate its potential in various scientific and industrial applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:2254-88-8 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 2254-88-8 [chemicalbook.com]

- 4. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 7. 3,4-ジクロロ-1,2,5-チアジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(2254-88-8) 13C NMR [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichloro-1,2,4-thiadiazole for Researchers and Drug Development Professionals

Introduction: 3,5-Dichloro-1,2,4-thiadiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its reactive chlorine atoms can be selectively substituted, making it a valuable precursor for the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, and the broader biological context of the 1,2,4-thiadiazole scaffold.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Chemical Formula | C₂Cl₂N₂S |

| Molecular Weight | 155.01 g/mol [1] |

| Boiling Point | 165-167 °C[2] |

| Density | 1.729 g/cm³ (estimate)[2] |

| Refractive Index | 1.558-1.560[2] |

| pKa | -3.72 ± 0.10 (Predicted)[2] |

| Storage Conditions | Store at 2-8°C under an inert gas atmosphere.[2] |

Synthesis of the 1,2,4-Thiadiazole Core

-

Oxidative cyclization of N-thioacyl amidines.

-

Cycloaddition of nitrile sulfides with nitriles.

-

Oxidation of thioamides or thioureas. [3]

-

Condensation of amidines with halogenated methylmercaptans. [3]

These general methodologies provide a foundation for developing a specific synthesis for this compound, likely starting from chlorinated precursors.

Chemical Reactivity and Experimental Protocols

A key aspect of the utility of this compound in synthetic chemistry is its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the selective substitution of the chlorine atoms with various aryl groups, providing a pathway to a diverse range of 3,5-disubstituted-1,2,4-thiadiazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following protocol is based on the work of Boykin and Kumar, detailing the conditions for both mono- and di-arylation of the thiadiazole core.[4][5]

Objective: To synthesize 5-aryl-3-chloro-1,2,4-thiadiazoles and 3,5-diaryl-1,2,4-thiadiazoles.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Methanol

Procedure for Mono-arylation (to yield 5-aryl-3-chloro-1,2,4-thiadiazoles):

-

To a suitable reaction vessel, add this compound.

-

Add 1.1 equivalents of the desired arylboronic acid.

-

Add the palladium catalyst, Pd(PPh₃)₄, and K₂CO₃.

-

Add a solvent mixture of toluene, water, and methanol.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Procedure for Di-arylation (to yield 3,5-diaryl-1,2,4-thiadiazoles):

-

Follow steps 1-4 from the mono-arylation procedure, using 2.2 equivalents of the arylboronic acid.

-

Maintain the reflux temperature and stir until the reaction is complete, monitoring as before.

-

After cooling to room temperature, perform an aqueous work-up and purify the product using column chromatography.

This protocol can also be adapted for sequential coupling to synthesize 3,5-diaryl-1,2,4-thiadiazoles with different aryl substituents at each position.[4][5]

Biological Activity and Potential in Drug Development

While specific biological data for this compound is limited, the broader class of thiadiazole derivatives is of significant interest in drug discovery. Various isomers of thiadiazole are present in a number of approved drugs and are known to exhibit a wide range of pharmacological activities.

General Biological Activities of Thiadiazole Derivatives:

-

Anticancer: Thiadiazole derivatives have been investigated as inhibitors of various cancer-related targets, including kinases and histone deacetylases (HDACs).[6] They can induce apoptosis and cell cycle arrest in cancer cells.[7][8]

-

Antimicrobial: The thiadiazole scaffold is found in some antimicrobial agents.[9][10]

-

Anti-inflammatory: Certain thiadiazole derivatives have demonstrated anti-inflammatory properties.[9]

-

Antiviral: The potential of thiadiazole derivatives as antiviral agents has been explored, including against SARS-CoV-2.[11]

A notable study on 2,3,5-substituted[2][3][4]-thiadiazoles identified them as covalent inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2.[11] The proposed mechanism involves a ring-opening metathesis reaction where the catalytic cysteine of the protease attacks the thiadiazole ring, leading to covalent modification and inactivation of the enzyme.[11] This highlights a potential mechanism of action for appropriately substituted 1,2,4-thiadiazoles in drug design.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which allow for the creation of a diverse library of substituted 1,2,4-thiadiazoles. While direct biological data on this specific compound is sparse, the broader family of thiadiazoles demonstrates a wide range of significant pharmacological activities. This suggests that derivatives of this compound are promising candidates for further investigation in drug discovery and development programs. Researchers can leverage the synthetic accessibility and reactivity of this compound to explore novel chemical space in the search for new therapeutic agents.

References

- 1. 3,4-Dichloro-1,2,5-thiadiazole | C2Cl2N2S | CID 79804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2254-88-8 [m.chemicalbook.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 9. japsonline.com [japsonline.com]

- 10. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 11. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-1,2,4-thiadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichloro-1,2,4-thiadiazole in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a practical resource for researchers, scientists, and professionals in drug development to determine its solubility profile. It outlines the theoretical principles of solubility, presents a framework for the systematic presentation of solubility data, and offers detailed experimental protocols for solubility determination. A key feature of this guide is a visual representation of the experimental workflow, designed to facilitate the practical application of these methodologies in a laboratory setting.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. An understanding of its solubility in various organic solvents is fundamental for its application in synthesis, purification, formulation, and biological screening. Solubility data is critical for designing reaction conditions, developing purification strategies such as crystallization, and formulating solutions for biological assays.

This guide addresses the current lack of comprehensive, publicly available quantitative solubility data for this compound. It provides a robust framework for researchers to generate this vital data in a consistent and reproducible manner.

Principles of Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[1] The principle of "like dissolves like" is a useful qualitative guideline, suggesting that solutes tend to dissolve in solvents with similar polarity. For a more quantitative understanding, thermodynamic principles govern the dissolution process.

Data Presentation: A Framework for Your Experimental Results

To ensure clarity and comparability of solubility data, it is recommended to present experimental findings in a structured format. The following table provides a template for recording the solubility of this compound in a range of common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template for Experimental Data)

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | Non-polar Aliphatic | ||

| Toluene | Non-polar Aromatic | ||

| Dichloromethane | Polar Aprotic | ||

| Chloroform | Polar Aprotic | ||

| Diethyl Ether | Polar Aprotic | ||

| Ethyl Acetate | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Tetrahydrofuran (THF) | Polar Aprotic | ||

| Dimethylformamide (DMF) | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Isopropanol | Polar Protic |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[2]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[3]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours.[4] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. This can be accelerated by centrifugation.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using one of the methods described below.

Quantification of Dissolved Solute

This is the simplest method for determining the concentration of a non-volatile solute.[3]

Procedure:

-

Accurately weigh an empty, clean, and dry evaporating dish (W₁).

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the dish with the solution (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a desiccator or oven.

-

Weigh the dish with the dry solute (W₃).

-

Calculation:

-

Weight of the solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility can be expressed as grams of solute per 100 g of solvent or converted to other units (e.g., g/100 mL) using the solvent's density.[3]

-

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range.

Procedure:

-

Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance spectrum to determine the λ_max.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard solution at the λ_max. Plot a graph of absorbance versus concentration to create a calibration curve.[5]

-

Sample Analysis: Take the filtered saturated solution and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λ_max.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.[6]

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when the compound has poor UV absorbance.[7][8]

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject a fixed volume of each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (it may require dilution) into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Account for any dilution to calculate the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Thermal Decomposition of Halogenated Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of halogenated thiadiazoles. It is designed to be a valuable resource for professionals in research, development, and quality control, offering in-depth information on thermal stability, decomposition pathways, and the analytical techniques used for their characterization. Understanding the thermal behavior of these compounds is critical for ensuring drug stability, predicting shelf-life, and identifying potential degradation products.

Introduction to Halogenated Thiadiazoles

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Their unique chemical structure imparts a wide range of biological activities, making them a cornerstone in medicinal chemistry for developing antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Halogenation of the thiadiazole core or its substituents is a common strategy to modulate the molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic efficacy.[3]

However, the introduction of halogens also alters the molecule's thermal stability. The study of thermal decomposition provides critical insights into the compound's behavior at elevated temperatures, which is essential for manufacturing, formulation, storage, and regulatory approval. This guide details the key analytical methods, summarizes thermal stability data, and outlines the decomposition pathways of these important pharmaceutical building blocks.

Analytical Techniques for Thermal Analysis

The primary methods for evaluating the thermal properties of halogenated thiadiazoles are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are often coupled with mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous products evolved during decomposition.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides quantitative information about the thermal stability of a compound, its decomposition temperature, and the mass of volatile products released.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing insights into the energetic changes that occur upon heating.[5]

Thermal Stability of Halogenated Thiadiazoles

The thermal stability of halogenated thiadiazoles is influenced by the type of halogen, its position on the molecule, and the overall molecular structure. Generally, the introduction of halogen substituents can increase the thermal stability of the parent compound.

A study on polynitrogenated heterocyclic anticancer drug candidates provides key quantitative data on the thermal stability of chlorinated derivatives compared to their non-halogenated and methyl-substituted analogs.[6] The results, summarized below, were obtained using TGA in both inert (nitrogen) and oxidizing (air) atmospheres.

Table 1: Thermal Stability Data for Substituted Phenyl-Thiadiazole Derivatives [6]

| Compound | Substituent(s) | Atmosphere | Onset Temperature (T_onset) °C | Max. Decomposition Temp. (T_max) °C |

| 1 | 4-H (unsubstituted) | Nitrogen | 258 | 291 |

| Air | 269 | 305 | ||

| 3 | 3-Cl | Nitrogen | 263 | 300 |

| Air | 288 | 321 | ||

| 4 | 4-Cl | Nitrogen | 266 | 305 |

| Air | 293 | 323 | ||

| 5 | 3,4-diCl | Nitrogen | 269 | 312 |

| Air | 300 | 338 |

Data extracted from "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates".

The data indicates that chlorine substitution, particularly in the para position (Compound 4) and with double substitution (Compound 5), enhances thermal stability.[6] Notably, all tested compounds demonstrated higher thermal stability in an oxidizing atmosphere, suggesting the formation of more stable intermediates upon interaction with oxygen.[6] Compound 5, with two chlorine substituents, was the most thermally stable of the series.[6]

Decomposition Pathways and Products

The thermal decomposition of halogenated thiadiazoles is a complex process involving the fragmentation of the heterocyclic ring and the cleavage of substituent groups. The analysis of gaseous byproducts via coupled TGA-FTIR-QMS provides a detailed picture of the decomposition mechanism.

For chlorinated phenyl-thiadiazole derivatives, the pyrolysis process occurs in one primary stage, leading to the emission of a variety of volatile products.[6] The fragmentation of the thiadiazole ring itself contributes to the formation of small gaseous molecules.

Table 2: Major Gaseous Products from the Thermal Decomposition of Chlorinated Phenyl-Thiadiazole Derivatives in an Inert Atmosphere [6]

| Product | Chemical Formula / Fragment | m/z ions (from QMS) |

| Ammonia | NH₃ | 16, 17 |

| Isocyanic Acid | HNCO | 43 |

| Hydrogen Cyanide | HCN | 27 |

| Carbon Monoxide | CO | 28 |

| Carbon Dioxide | CO₂ | 44 |

| Water | H₂O | 17, 18 |

| Nitrogen Dioxide | NO₂ | 46 |

| Chloroanilines | C₆H₆NCl | 127, 129 |

| Hydrogen Chloride | HCl | 35, 36, 37, 38 |

Data extracted from "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates". Note: HCl was specifically identified for the di-chloro substituted compound.

The presence of chloroaniline fragments (m/z 127, 129) strongly suggests a primary decomposition pathway involving the cleavage of the bond between the phenyl group and the thiadiazole ring.[6] For compounds with multiple chlorine atoms, the formation of hydrogen chloride (HCl) is also a key decomposition product.[6]

The following diagram illustrates a generalized pathway for the thermal decomposition of a halogenated thiadiazole.

Experimental Protocols

This section provides a detailed methodology for conducting thermal analysis on halogenated thiadiazoles, based on common practices and parameters cited in the literature.[6]

5.1. Protocol: Coupled Thermogravimetric Analysis - Quadrupole Mass Spectrometry (TGA-QMS)

This protocol describes the simultaneous analysis of mass loss and evolved gas identification.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the halogenated thiadiazole sample into a clean alumina or platinum crucible.

-

Ensure the sample is finely powdered and evenly distributed at the bottom of the crucible to ensure uniform heating.

-

-

Instrumentation Setup:

-

Place the crucible onto the TGA balance.

-

Couple the gas outlet of the TGA furnace to the inlet of the Quadrupole Mass Spectrometer (QMS) via a heated capillary transfer line (typically maintained at >200 °C to prevent condensation of volatiles).

-

Purge the TGA furnace and balance with the desired analysis gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure a stable baseline.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-40 °C.

-

Heat the sample from the starting temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), temperature, and time.

-

Set the QMS to scan a mass-to-charge (m/z) ratio range of 10-200 amu in either scan mode or selected ion monitoring (SIM) mode to detect the expected decomposition products.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max from the derivative thermogravimetry, DTG, curve).

-

Correlate the mass loss events from the TGA curve with the ion currents for specific m/z values from the QMS data to identify the gaseous products evolved at each decomposition stage.

-

The following diagram outlines the typical workflow for this experimental procedure.

References

- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmedicopublishers.com [pharmedicopublishers.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, a scaffold of significant interest in medicinal chemistry, starting from the readily available 3,5-dichloro-1,2,4-thiadiazole. Key synthetic methodologies, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), are presented with step-by-step instructions. Quantitative data from representative reactions are summarized for easy reference. Additionally, a mechanistic diagram illustrates the covalent inhibition of SARS-CoV-2 3C-like protease by a 3,5-disubstituted-1,2,4-thiadiazole derivative, highlighting a potential therapeutic application of this compound class.

Introduction

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties. The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is of particular importance for the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note details robust and versatile methods for the functionalization of this compound, enabling access to a diverse library of analogues.

Synthetic Strategies

The chlorine atoms at the 3 and 5 positions of the 1,2,4-thiadiazole ring are amenable to substitution via two primary reaction types: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents. Symmetrical, unsymmetrical, and mono-substituted products can be obtained by carefully controlling the reaction conditions.[1][2]

Nucleophilic Aromatic Substitution (SNAr) for C-N and C-O Bond Formation

Nucleophilic aromatic substitution allows for the introduction of amine and alkoxy groups at the 3 and 5 positions of the thiadiazole core. This reaction is particularly useful for synthesizing compounds with potential for hydrogen bonding interactions with biological targets.

Experimental Protocols

General Protocol for Symmetrical Diaryl-1,2,4-Thiadiazoles via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3,5-diaryl-1,2,4-thiadiazoles with identical substituents at both positions.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Methanol

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium carbonate.

-

Add a solvent mixture of toluene, water, and methanol.

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 3,5-diaryl-1,2,4-thiadiazole.[1][2]

General Protocol for Sequential Suzuki-Miyaura Coupling

This protocol allows for the synthesis of unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles.

Step 1: Monosubstitution

-

Follow the general Suzuki-Miyaura protocol (3.1), but use only 1.1 equivalents of the first arylboronic acid.

-

Perform the reaction at room temperature to favor the formation of the 3-chloro-5-aryl-1,2,4-thiadiazole intermediate.[1]

-

Isolate and purify the mono-substituted product by column chromatography.

Step 2: Disubstitution

-

Use the purified 3-chloro-5-aryl-1,2,4-thiadiazole from Step 1 as the starting material.

-

Follow the general Suzuki-Miyaura protocol (3.1), using 1.1 equivalents of the second, different arylboronic acid.

-

Heat the reaction to reflux to drive the second coupling reaction to completion.

-

Isolate and purify the final unsymmetrical 3,5-diaryl-1,2,4-thiadiazole product.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 3,5-diamino-1,2,4-thiadiazole derivatives.

Materials:

-

This compound

-

Amine (excess)

-

Suitable solvent (e.g., ethanol, DMF)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add an excess of the desired amine to the solution.

-

Heat the reaction mixture, if necessary. The reaction temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water.

-

Wash the organic layer with water and brine.

-